3-[Ethyl(methyl)amino]-2-methylpropanoic acid
Description
Overview of N-Substituted Propanoic Acid Derivatives in Contemporary Chemical Research
N-substituted propanoic acid derivatives represent a broad and important class of compounds with diverse applications, particularly in medicinal chemistry. The introduction of substituents on the nitrogen atom of a propanoic acid backbone can significantly influence the molecule's physicochemical properties, such as lipophilicity, basicity, and conformational flexibility. These modifications can, in turn, modulate the biological activity of the parent compound.
In drug discovery, N-alkylation is a common strategy to enhance the pharmacokinetic profiles of peptide-based drugs, improving their stability against enzymatic degradation and increasing their cell permeability. researchgate.netresearchgate.net The N-substituents can also play a crucial role in the molecule's interaction with biological targets, such as receptors and enzymes. For instance, the nature of the N-alkyl groups can influence binding affinity and selectivity. researchgate.netresearchgate.net
Research in this area has led to the development of various synthetic methodologies for the preparation of N-substituted propanoic acid derivatives. cambridge.orgnih.gov These methods often involve the reaction of primary or secondary amines with acrylic acid derivatives or other suitable three-carbon synthons. cambridge.orgnih.gov The versatility of these synthetic routes allows for the introduction of a wide array of substituents on the nitrogen atom, enabling the generation of large libraries of compounds for screening and optimization in drug discovery programs.
Significance of α-Methylated Propanoic Acid Derivatives as Advanced Chemical Building Blocks
The introduction of a methyl group at the α-position (the carbon adjacent to the carboxyl group) of a propanoic acid derivative is a strategic modification that imparts significant conformational constraints on the molecule. This "magic methyl" effect, as it is sometimes referred to in medicinal chemistry, can have profound impacts on the biological activity and metabolic stability of a compound. nih.gov
One of the primary consequences of α-methylation is the restriction of rotation around the Cα-Cβ bond, which can lock the molecule into a specific conformation that is favorable for binding to a biological target. nih.gov This pre-organization can lead to an increase in binding affinity and, in some cases, enhanced selectivity. Furthermore, the steric hindrance provided by the α-methyl group can shield the adjacent amide bond (when incorporated into a peptide) from proteolytic cleavage, thereby increasing the metabolic stability and in vivo half-life of the resulting molecule.
In the context of drug design, α-methylated amino acids are valuable building blocks for the synthesis of peptides and small molecules with improved therapeutic properties. The controlled stereochemistry at the α-carbon adds another layer of complexity and potential for optimization, as the (R) and (S) enantiomers can exhibit distinct biological activities. The synthesis of enantiomerically pure α-methylated building blocks is therefore a critical area of research in organic chemistry.
Classification within Non-Canonical Amino Acid Frameworks and its Chemical Implications
3-[Ethyl(methyl)amino]-2-methylpropanoic acid can be classified as a non-canonical amino acid (ncAA). Unlike the 20 proteinogenic amino acids that are encoded by the universal genetic code, ncAAs are not naturally incorporated into proteins during ribosomal translation. However, they are found in a variety of natural products and are increasingly utilized as building blocks in the synthesis of peptides, peptidomimetics, and other bioactive molecules.
The incorporation of ncAAs into peptides is a powerful strategy to overcome the limitations of natural peptides as therapeutic agents, such as poor stability and low bioavailability. The unique side chains and backbone modifications of ncAAs can introduce novel structural and functional properties. In the case of this compound, the N,N-disubstituted amino group and the α-methyl group contribute to its non-canonical nature.
The tertiary amine resulting from the ethyl and methyl substitution on the nitrogen atom imparts a higher degree of lipophilicity and a fixed, non-protonated state under physiological conditions, which can influence cell permeability and interactions with biological targets. The α-methyl group, as previously discussed, introduces conformational rigidity. The combination of these features makes this compound a valuable and versatile building block for constructing molecules with tailored properties for applications in medicinal chemistry and materials science.
Below is a table summarizing the key structural features of this compound and their general implications in a chemical context.
| Structural Feature | General Chemical Implication |
| Propanoic Acid Backbone | Provides a three-carbon chain with a terminal carboxylic acid group, allowing for further functionalization, such as amide bond formation. |
| N-Ethyl, N-Methyl Substitution | Creates a tertiary amine, increasing lipophilicity and removing the potential for hydrogen bond donation from the nitrogen atom. This can enhance membrane permeability and alter binding interactions with biological targets. |
| α-Methyl Group | Introduces steric hindrance and restricts conformational flexibility around the Cα-Cβ bond. This can lead to a more defined three-dimensional structure and increased metabolic stability. |
| Overall Structure | As a non-canonical amino acid, it serves as a unique building block to create novel peptides and small molecules with potentially enhanced therapeutic properties compared to their canonical counterparts. |
Structure
3D Structure
Properties
IUPAC Name |
3-[ethyl(methyl)amino]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-8(3)5-6(2)7(9)10/h6H,4-5H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHPGPJGSYBRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethyl Methyl Amino 2 Methylpropanoic Acid and Analogues
Chemical Synthesis Pathways and Strategies
The chemical synthesis of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid and its analogues leverages fundamental organic reactions, including conjugate additions, alkylations, and functional group manipulations. The strategies often focus on constructing the carbon backbone and installing the required functional groups in a controlled manner.
Multistep Reaction Sequences and Optimization
The synthesis of β-amino acid derivatives is typically achieved through multistep pathways. A common and effective strategy is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the target molecule, a plausible route involves the addition of ethyl(methyl)amine to an ester of methacrylic acid, such as ethyl methacrylate. This reaction directly forms the 3-[ethyl(methyl)amino]-2-methylpropanoate backbone.
A related approach involves the reaction of thiobenzoic acid with methacrylic acid to produce (±)-3-benzoylthio-2-methylpropanoic acid, which serves as an intermediate that can be further functionalized. google.com Similarly, the reaction of 4-aminophenol (B1666318) with methyl acrylate (B77674) demonstrates the feasibility of adding amine nucleophiles to acrylate systems to form N-substituted-β-alanine derivatives. nih.gov Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid. Optimization of such sequences involves careful selection of solvents, temperature, and catalysts to maximize yield and minimize side reactions. For instance, a patented method for synthesizing a related compound, ethyl 3-(pyridin-2-ylamino) propanoate, involves the reaction of 2-aminopyridine (B139424) and ethyl acrylate at elevated temperatures with trifluoromethanesulfonic acid as a catalyst, achieving higher yields than uncatalyzed reactions. google.com
Table 1: Comparison of Synthetic Approaches for β-Amino Acid Derivatives
| Synthetic Strategy | Key Precursors | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Michael Addition | Amine, α,β-Unsaturated Ester | Base or Acid Catalysis, Reflux | Direct formation of C-N bond | Potential for polymerization of the acrylate |
| From α-Halo Acids | α-Bromopropanoic Acid, Amine | Excess Ammonia (B1221849) | Established method | Requires handling of halogenated compounds |
| Reductive Amination | β-Keto Ester, Amine | Reducing Agent (e.g., NaBH3CN) | Good control over substitution | Requires a suitable keto precursor |
Role of Key Precursors and Reaction Intermediates in Propanoic Acid Derivative Synthesis
The selection of precursors is critical to the success of any synthetic route. Propanoic acid and its derivatives are fundamental building blocks in chemical synthesis. researchgate.net For the target molecule, key precursors include:
Methacrylic acid or its esters: This provides the 2-methylpropanoic acid core and the electrophilic site for the introduction of the amino group.
Ethyl(methyl)amine: This secondary amine serves as the nucleophile to form the tertiary amino group at the 3-position. Alternatively, a stepwise N-alkylation using ethylamine (B1201723) followed by a methylating agent can be employed.
Intermediates in these syntheses are often the ester-protected forms of the final product, such as ethyl 3-[ethyl(methyl)amino]-2-methylpropanoate. The ester group serves as a protecting group for the carboxylic acid, preventing it from undergoing unwanted side reactions, and can be easily removed in a final hydrolysis step. orgsyn.org In stereoselective routes, intermediates may include chiral auxiliaries attached to the propanoic acid backbone to direct the stereochemical outcome of subsequent reactions. rsc.org
Acylation and Amidation Approaches in Propanoic Acid Derivative Synthesis
Acylation and amidation are cornerstone reactions in organic synthesis. organic-chemistry.org While the target molecule is an amino acid, these reactions are crucial for creating derivatives, introducing protecting groups, or synthesizing peptide-like structures. The direct formation of an amide bond from a carboxylic acid and an amine typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. libretexts.org
Modern methods for amidation often utilize boron-based reagents, such as boric acid or arylboronic acids, which can catalyze the direct condensation of carboxylic acids and amines under milder conditions, often with low levels of racemization for chiral substrates. sci-hub.se Friedel-Crafts acylation, a method for forming aromatic ketones, has traditionally used acid chlorides or anhydrides, but recent studies have shown that even less reactive amides can serve as acylating agents under superelectrophilic activation. nih.gov These fundamental acylation and amidation strategies are integral to the broader field of amino acid chemistry and can be applied to the synthesis and derivatization of the target compound.
Stereoselective Synthesis of α-Methyl Amino Acids and their Derivatives
The presence of a chiral center at the α-carbon (C2) necessitates stereoselective methods to obtain enantiomerically pure this compound. The synthesis of α-methyl amino acids has received significant attention due to their importance as enzyme inhibitors and building blocks for peptidomimetics. researchgate.net
Several strategies have been developed for this purpose:
Alkylation of Chiral Enolates: One effective method involves the use of chiral auxiliaries, such as those derived from Evans' oxazolidinones. An acyl oxazolidinone derived from a propanoic acid precursor can be deprotonated to form a chiral enolate, which then undergoes diastereoselective methylation with a reagent like methyl iodide. researchgate.netnih.gov Subsequent removal of the chiral auxiliary reveals the α-methyl carboxylic acid derivative with high enantiomeric purity. rsc.org
From Chiral Precursors: An alternative approach starts with a chiral building block. For example, enantiocontrolled synthesis can be achieved via the regioselective opening of a β-lactone derived from α-methylserine. acs.org This method provides a versatile route to a wide variety of α-methyl amino acids.
Via Chiral Templates: Diastereoselective reactions using chiral templates, such as 1,3-oxazinan-6-ones, have been used to produce α-methyl-β-amino acids with excellent trans diastereoselectivity. unimelb.edu.auacs.org These templates allow for controlled enolate reactions to install the α-methyl group, and subsequent transformations yield the desired protected amino acids.
Biocatalytic and Enzymatic Synthetic Routes
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, often providing exceptional selectivity under mild conditions.
Enzyme-Catalyzed Reactions for Amino Acid Functionalization
Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures of amino acids and their derivatives. researchgate.net This strategy is based on the enzyme's ability to selectively catalyze a reaction on one enantiomer, leaving the other unreacted.
A common application is the enantioselective N-acylation of a racemic amino ester. For instance, Candida antarctica lipase (B570770) A (CAL-A) has been successfully used to resolve racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate. researchgate.net In this process, the enzyme selectively acylates one enantiomer of the amino ester, allowing for the easy separation of the acylated product from the unreacted enantiomer. A similar enzymatic resolution could be applied to a racemic precursor of this compound, providing an efficient route to the enantiomerically pure forms of the compound.
Table 2: Key Enzymes in Amino Acid Synthesis and Functionalization
| Enzyme Class | Typical Reaction | Application Example | Selectivity |
|---|---|---|---|
| Lipases | (Trans)esterification, Amidation | Kinetic resolution of amino esters via N-acylation researchgate.net | High Enantioselectivity |
| Nitrilases | Hydrolysis of nitriles | Synthesis of α-hydroxy acids from cyanohydrins google.com | Enantioselective |
| Transaminases | Transfer of an amino group | Asymmetric synthesis of amino acids from keto acids | High Enantioselectivity |
Structural and Spectroscopic Characterization Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-[Ethyl(methyl)amino]-2-methylpropanoic acid, both ¹H and ¹³C NMR spectroscopy are essential for confirming its structure.
In a typical ¹H NMR spectrum, the chemical environment of each proton determines its chemical shift (δ), and the interactions with neighboring protons cause signal splitting. For this compound, distinct signals would be expected for the protons of the ethyl group, the N-methyl group, the C-methyl group, the methylene (B1212753) group adjacent to the nitrogen, the methine proton at the stereocenter, and the acidic proton of the carboxylic acid.
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, signals corresponding to the carboxylic acid carbon, the methine carbon, the methylene carbon, the N-methyl and C-methyl carbons, and the two carbons of the ethyl group would be anticipated. The chemical shifts of these carbons are indicative of their electronic environment. docbrown.info
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |
| -COOH | 10.0 - 12.0 | Singlet (broad) | N/A |
| -CH(CH₃)- | 2.5 - 2.9 | Multiplet | ~7 |
| -CH₂-N- | 2.8 - 3.2 | Multiplet | ~7 |
| -N-CH₂-CH₃ | 2.4 - 2.8 | Quartet | ~7 |
| -N-CH₃ | 2.2 - 2.5 | Singlet | N/A |
| -CH(CH₃)- | 1.1 - 1.3 | Doublet | ~7 |
| -N-CH₂-CH₃ | 1.0 - 1.2 | Triplet | ~7 |
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -COOH | 175 - 185 |
| -CH(CH₃)- | 40 - 50 |
| -CH₂-N- | 50 - 60 |
| -N-CH₂-CH₃ | 45 - 55 |
| -N-CH₃ | 35 - 45 |
| -CH(CH₃)- | 15 - 25 |
| -N-CH₂-CH₃ | 10 - 20 |
Mass Spectrometry Techniques for Molecular Structure Confirmation
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) or electron ionization (EI) can be employed.
The molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula. The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for this molecule could include the loss of the carboxylic acid group, cleavage of the ethyl or methyl groups from the nitrogen atom, and other characteristic bond breakages. docbrown.infonist.gov
Expected Mass Spectrometry Fragmentation for this compound
| Fragment Ion (m/z) | Possible Structure/Loss |
| 145 | [M]⁺ (Molecular Ion) |
| 130 | [M - CH₃]⁺ |
| 116 | [M - C₂H₅]⁺ |
| 100 | [M - COOH]⁺ |
| 72 | [CH₃CH₂N(CH₃)CH₂]⁺ |
| 58 | [CH₃CH₂N(CH₃)]⁺ |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be utilized.
Due to the polar nature and low volatility of amino acids, derivatization is often required for GC analysis. researchgate.net Reagents such as chloroformates can be used to convert the amino and carboxylic acid groups into less polar, more volatile esters and carbamates, which can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net
HPLC is well-suited for the analysis of amino acids and their derivatives without the need for derivatization, although derivatization can be used to enhance detection. Reversed-phase HPLC, using a C18 column, is a common method. The mobile phase composition can be adjusted to achieve optimal separation of the target compound from any impurities. The purity of the sample can be determined by integrating the peak area of the main compound and any impurity peaks. mdpi.com
Applicable Chromatographic Methods
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Purpose |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water with modifiers (e.g., formic acid) | UV, MS | Purity assessment, quantification |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary column (e.g., VF-5) | Helium | Mass Spectrometry | Identification and quantification of derivatized compound and volatile impurities |
Theoretical and Computational Chemistry Studies of 3 Ethyl Methyl Amino 2 Methylpropanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic properties that govern chemical reactivity.
The ionization constant (pKa) is a critical parameter that describes the protonation state of a molecule at a given pH. For amino acids, the pKa values of the carboxylic acid and amino groups dictate their charge and, consequently, their biological and chemical behavior. Computational methods can predict pKa values with considerable accuracy, avoiding the need for complex experimental titrations. rsc.orgnih.gov
The primary approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically water. mdpi.com This is often accomplished using a thermodynamic cycle that separates the process into gas-phase deprotonation and the solvation energies of the protonated and deprotonated species. nih.gov Quantum mechanical methods like DFT (e.g., using the B3LYP functional) are employed to compute the gas-phase energies, while continuum solvation models like the Polarizable Continuum Model (PCM) are used to estimate the energetic cost of transferring the species from the gas phase into solution. rsc.orgmdpi.com
The pKa is then calculated using the following relationship:
pKa = ΔG°aq / (2.303RT)
where ΔG°aq is the standard Gibbs free energy change of the dissociation in water, R is the gas constant, and T is the temperature. High-level ab initio calculations can yield pKa predictions with a mean absolute deviation of around 0.4 pKa units when combined with machine learning-based corrections for systematic errors. researchgate.net
Due to the absence of specific published data for 3-[Ethyl(methyl)amino]-2-methylpropanoic acid, the table below presents computationally derived pKa values for structurally related N-substituted amino acids to provide an illustrative reference.
| Compound | pKa (Carboxyl Group) | pKa (Amino Group) |
|---|---|---|
| N-methylglycine (Sarcosine) | 2.23 | 10.01 |
| N-ethylglycine | 2.30 | 10.15 |
| N-methyl-DL-alanine | 2.25 | 9.87 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining reactivity. It posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). libretexts.orgyoutube.com The energy of the HOMO represents the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. irdindia.in
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial descriptor of molecular stability and reactivity. A small energy gap indicates that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irdindia.innih.gov
DFT calculations are routinely used to determine the energies and spatial distributions of these frontier orbitals. irjweb.comyoutube.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insights into the molecule's chemical behavior:
Chemical Hardness (η): η = (ELUMO – EHOMO) / 2. It measures the resistance of a molecule to change its electron configuration.
Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. It describes the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the ability of a species to accept electrons. nih.govsciforum.net
The following table presents illustrative energetic parameters calculated using DFT for analogous N-alkylated amino acids.
| Parameter | Illustrative Value (eV) for N-methylalanine |
|---|---|
| EHOMO | -6.30 |
| ELUMO | -0.95 |
| HOMO-LUMO Gap (ΔE) | 5.35 |
| Chemical Hardness (η) | 2.68 |
| Chemical Potential (μ) | -3.63 |
| Electrophilicity Index (ω) | 2.46 |
Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations
The biological function and chemical reactivity of a molecule are intimately linked to its three-dimensional structure. For a flexible molecule like this compound, which has several rotatable bonds, a multitude of conformations are possible. Conformational analysis aims to identify the low-energy (i.e., most stable) structures and understand the dynamics of interconversion between them.
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the primary computational tools for this purpose. researchgate.net In this approach, the molecule is modeled as a collection of atoms connected by springs, and its potential energy is calculated using a force field. acs.orgnih.gov Force fields, such as CHARMM (Chemistry at HARvard Macromolecular Mechanics), are sets of parameters and equations that describe bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions (van der Waals and electrostatic). nih.govresearchgate.net For non-standard amino acids, specific parameters often need to be developed by fitting them to high-level quantum mechanical data. acs.orgnih.gov
MD simulations solve Newton's equations of motion for the atoms in the system over time, providing a trajectory that reveals the molecule's dynamic behavior. nih.gov By simulating the amino acid in a solvent like water, one can explore its conformational landscape under realistic conditions. researchgate.net Analysis of the simulation trajectory can reveal:
Preferred Dihedral Angles: Plotting the distribution of key dihedral angles (e.g., around the Cα-Cβ and C-N bonds) can identify the most populated rotational states (rotamers).
Stable Conformers: Clustering algorithms can group similar structures from the trajectory to identify the most persistent and energetically favorable conformations. nih.gov
Intramolecular Interactions: The simulations can highlight important non-covalent interactions, such as hydrogen bonds, that stabilize certain conformations.
These simulations provide a detailed picture of the structural flexibility and preferred shapes of the molecule in solution, which is essential for understanding its interactions with other molecules. researchgate.netnih.gov
Predictive Modeling of Reaction Pathways for Amino Acid Derivatives
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. This is achieved by mapping the potential energy surface of the reacting system to identify reactants, products, intermediates, and, crucially, the transition states that connect them.
Using quantum chemical methods like DFT, researchers can calculate the geometries and energies of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. researchgate.net By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. acs.orgmdpi.com
For an amino acid derivative like this compound, this approach could be used to study various potential reactions, including:
Peptide Bond Formation: Modeling the condensation reaction with another amino acid to understand the energetics of forming a dipeptide. mdpi.com
Reactions with Radicals: Investigating the mechanism of hydrogen abstraction by radicals (e.g., hydroxyl radicals), which is a key process in oxidative damage. scielo.org.mx
Side-Chain Modifications: Simulating enzymatic or chemical modifications of the ethyl or methyl groups on the nitrogen atom.
In addition to quantum mechanics, machine learning has emerged as a powerful tool for predictive modeling. nih.govmonash.edu Graph neural networks and other algorithms can be trained on large datasets of known reactions or calculated properties to predict outcomes for new molecules without the high computational cost of DFT calculations for every step. chemrxiv.orgnih.gov These models can predict reaction rates, identify likely metabolic pathways, or even design novel peptide sequences with desired properties. nih.gov
Stereochemical Aspects and Chirality Control in 2 Methylpropanoic Acid Derivatives
Impact of Stereochemistry on Molecular Recognition and Chemical Interactions
The three-dimensional structure of a molecule is fundamental to its ability to interact with other molecules, a concept known as molecular recognition. In the context of biological systems, such as the interaction of a drug with its target receptor, the precise stereochemical configuration is often the determinant of efficacy. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.
For a molecule like 3-[Ethyl(methyl)amino]-2-methylpropanoic acid, which possesses a stereocenter at the second carbon of the propanoic acid backbone, the (R) and (S) enantiomers will interact differently with chiral environments. This differentiation is crucial in areas such as drug development, where only one enantiomer may provide the desired therapeutic effect while the other could be inactive or even harmful. The specific arrangement of the methyl group at the C2 position, in conjunction with the substituted amino group at the C3 position, creates a unique chiral scaffold that dictates its binding affinity and specificity to target proteins and enzymes.
The principles of stereochemical recognition are also pivotal in synthetic chemistry, for instance, in the diastereochemical differentiation of β-amino acids using host-guest complexes. nih.gov The ability to distinguish between diastereomers is essential for the purification and characterization of stereoisomerically pure compounds.
Chiral Induction and Asymmetric Synthesis Strategies for Propanoic Acid Compounds
The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry. Asymmetric synthesis refers to a chemical reaction that preferentially forms one enantiomer or diastereomer over the other. Chiral induction is the process by which a chiral entity, be it a substrate, reagent, catalyst, or solvent, influences the stereochemical outcome of a reaction.
Several strategies have been developed for the asymmetric synthesis of β-amino acids and their derivatives. wustl.eduresearchgate.netsemanticscholar.orghilarispublisher.comillinois.edu These methods often employ chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of a compound like this compound, a potential strategy could involve the conjugate addition of ethylmethylamine to a chiral α,β-unsaturated carbonyl compound derived from 2-methylpropanoic acid.
Another powerful approach is the use of chiral catalysts, which can be small organic molecules (organocatalysis) or metal complexes with chiral ligands. hilarispublisher.com These catalysts create a chiral environment around the reactants, lowering the activation energy for the formation of one stereoisomer over the other. For instance, the hydrogenation of β-amino linked acrylates using chiral metal catalysts is a common method for producing enantiomerically enriched β-amino acids. hilarispublisher.com
The table below summarizes some general strategies applicable to the asymmetric synthesis of related β-amino acid structures.
| Synthesis Strategy | Description | Potential Applicability |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | A chiral auxiliary could be attached to the 2-methylpropanoic acid backbone to direct the addition of the amino group. |
| Organocatalysis | A small chiral organic molecule is used to catalyze a stereoselective reaction. | Chiral amines or phosphoric acids could catalyze the conjugate addition of the amine to an unsaturated precursor. |
| Metal Catalysis | A metal complex with a chiral ligand catalyzes the reaction. | Asymmetric hydrogenation of an enamine precursor could establish the stereocenter at the C2 position. |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation. mdpi.com | A lipase (B570770) could be used to selectively hydrolyze an ester derivative of one enantiomer of this compound. |
Stereochemical Purity Determination and Enantiomeric Excess Analysis
Once a chiral compound has been synthesized, it is crucial to determine its stereochemical purity. Enantiomeric excess (ee) is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers.
A variety of analytical techniques are employed to determine the enantiomeric excess of chiral compounds. One of the most common methods is chiral chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), using a chiral stationary phase (CSP). nih.govhplc.eu The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine ee. This is often achieved by derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. Since diastereomers have different physical properties, their NMR signals will be distinct and can be integrated to determine their relative concentrations. Chiral solvating agents (CSAs) can also be used to induce temporary diastereomeric interactions that can be observed by NMR.
The table below outlines common methods for determining enantiomeric excess.
| Analytical Method | Principle of Operation |
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. nih.govhplc.eu |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, or interaction with a chiral solvating agent, results in distinguishable NMR signals. |
| Capillary Electrophoresis | Enantiomers are separated in a capillary based on their different mobilities in the presence of a chiral selector in the buffer. |
Reaction Mechanisms and Reactivity Profiles of 3 Ethyl Methyl Amino 2 Methylpropanoic Acid
Mechanism of Carboxylic Acid Functional Group Reactions (e.g., esterification, amide bond formation)
The carboxylic acid moiety of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid is central to its reactivity, allowing for the formation of esters and amides, which are fundamental transformations in organic synthesis.
Esterification: The conversion of the carboxylic acid to an ester typically requires an acid catalyst to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by an alcohol. However, the zwitterionic nature of amino acids can complicate this process. nih.govacs.org Various reagents have been developed to facilitate the esterification of amino acids. nih.gov For instance, the use of trimethylchlorosilane (TMSCl) in methanol (B129727) is an efficient method for preparing amino acid methyl esters under mild, room temperature conditions. nih.gov Another common method involves using protic acids like gaseous hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid in the corresponding alcohol. nih.gov The use of sulfuric acid has been shown to be particularly effective, potentially because it promotes the alkylation of the carboxylate with sulfate (B86663) or sulfonate esters that are generated in situ. nih.gov
Amide Bond Formation: Forming an amide bond is one of the most common reactions in organic chemistry. researchgate.net For amino acids, this typically involves a three-step sequence: N-protection, amidation of the carboxylic acid, and subsequent deprotection. rsc.org Nitrogen protection is crucial to prevent self-reaction, which can lead to the formation of diketopiperazines or polymers. rsc.org However, methods for the direct amidation of unprotected amino acids have been developed. A notable example is the use of the borate (B1201080) ester B(OCH₂CF₃)₃, which can catalyze the direct coupling of α-amino acids with various amines. rsc.org The proposed mechanism involves the coordination of both the amine and the carboxylic acid to the borate reagent, forming a cyclic intermediate that then reacts with the amine partner to yield the amide. rsc.org
| Reaction | Reagent/Catalyst | Key Features | Reference |
|---|---|---|---|
| Esterification | Trimethylchlorosilane (TMSCl) in Methanol | Mild, room temperature conditions; good to excellent yields. | nih.gov |
| Sulfuric Acid (H₂SO₄) in Alcohol | Effective catalysis, potentially via in situ generated sulfate esters. | nih.gov | |
| Amide Bond Formation (Direct) | Tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃] | Protecting-group-free direct amidation of α-amino acids. | rsc.org |
N-Alkylation and Amine Reactivity in Propanoic Acid Systems
The nitrogen atom in this compound is a tertiary amine. Tertiary amines are generally nucleophilic and can react with alkylating agents. wikipedia.org
N-Alkylation to Quaternary Ammonium (B1175870) Salts: The most characteristic reaction of a tertiary amine is further alkylation to form a quaternary ammonium salt, a process known as the Menshutkin reaction. wikipedia.org This reaction involves the nucleophilic attack of the tertiary amine on an alkyl halide. Unlike primary and secondary amines, this reaction is not complicated by overalkylation, as the quaternary salt is the final product. wikipedia.orgmasterorganicchemistry.com The reaction of this compound with an alkyl halide (e.g., methyl iodide) would be expected to yield the corresponding quaternary ammonium salt. The rate of this Sₙ2 reaction is influenced by steric hindrance around the nitrogen atom. masterorganicchemistry.com
Reactivity Considerations: The presence of the propanoic acid group can influence the amine's reactivity. Under basic conditions, the carboxylic acid will be deprotonated to a carboxylate, which could potentially influence the electronic environment of the nearby amine. However, the primary reactivity of the tertiary amine as a nucleophile in alkylation reactions remains its dominant feature. N-methylation is a common modification in medicinal chemistry to enhance properties like membrane permeability and proteolytic stability. acs.orgnih.gov Synthetic methods often involve reductive alkylation or the use of specific methylating reagents on protected amino acid precursors. researchgate.netchimia.ch Microwave irradiation has also been employed as a greener alternative for the N-alkylation of amines in aqueous media. researchgate.netsemanticscholar.org
Mechanistic Investigations of α-Methyl Amino Acid Decarboxylation (General Principle)
Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For α-amino acids, this process is often enzyme-catalyzed. The α-methyl group in this compound significantly influences its decarboxylation profile compared to unmethylated analogues.
Enzymatic Decarboxylation: Many amino acid decarboxylases are dependent on pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of vitamin B6. researchgate.netpharmaguideline.com The general mechanism involves the formation of a Schiff base (imine) between the amino acid's amino group and the aldehyde group of PLP. This intermediate facilitates the departure of the carboxyl group as CO₂. The resulting carbanion is stabilized by the electron-withdrawing pyridinium (B92312) ring of the cofactor and is subsequently protonated before the amine product is released by hydrolysis. researchgate.net
Influence of the α-Methyl Group: The presence of an α-methyl group can alter the course of this reaction. Studies on enzymes like aromatic L-amino acid decarboxylase have shown that α-methyl amino acids can be substrates, though often at a lower rate than their non-methylated counterparts. tandfonline.com Crucially, the α-methyl group can lead to a "decarboxylation-dependent transamination" side reaction. tandfonline.com In this pathway, after decarboxylation, the intermediate can be converted into a ketone, and the PLP cofactor is converted to pyridoxamine (B1203002) phosphate (PMP). This can lead to the inactivation of the enzyme. tandfonline.com The α-methyl group also provides steric bulk that can reduce the conformational flexibility of peptides, a feature exploited in drug design. enamine.netnih.gov
| Step | Description | Role of α-Methyl Group |
|---|---|---|
| 1 | Formation of an external aldimine (Schiff base) with PLP. | Proceeds as with standard amino acids. |
| 2 | Decarboxylation to form a quinonoid intermediate. | Facilitated by the electron sink of PLP. |
| 3 | Protonation of the intermediate. | Can lead to normal amine product. |
| 4 (Side Reaction) | Tautomerization and hydrolysis leading to a ketone and PMP. | This "decarboxylation-dependent transamination" is a known pathway for α-methyl amino acids. tandfonline.com |
Carbon-Carbon Bond Forming Reactions Involving Amino Acid Derivatives
Carbon-carbon (C-C) bond formation is fundamental to organic synthesis. cdnsciencepub.com Amino acids and their derivatives are versatile synthons that can participate in various C-C bond-forming reactions, leveraging their inherent chirality and functional groups.
As Chiral Building Blocks: Derivatives of this compound can be employed in reactions where the stereocenter at the α-carbon directs the formation of new stereocenters. For example, amino acid derivatives are used in aldol (B89426) condensations to synthesize β-hydroxy-α-amino acids. tandfonline.com
Modern Synthetic Methods: Recent advances have expanded the scope of C-C bond formation using amino acid derivatives.
Radical Reactions: Photocatalytic methods have been developed to convert C–S bonds in cysteine derivatives into C–C bonds via alkyl radicals, enabling the synthesis of unnatural amino acids under mild conditions. nih.gov
Cross-Dehydrogenative Coupling (CDC): This strategy involves the direct formation of a C-C bond by combining two different C-H bonds. cdnsciencepub.com For instance, the sp³ C-H bond alpha to the nitrogen in an amine can be activated by a copper catalyst to react with a terminal alkyne, forming a propargylic amine. cdnsciencepub.com
Decarboxylative Coupling: Researchers have developed methods to couple amines and carboxylic acids to form sp³-sp³ carbon-carbon bonds by using a catalyst that facilitates both deamination and decarboxylation. news-medical.net
These strategies highlight the potential for derivatives of this compound to serve as precursors for more complex molecular architectures.
Multicomponent Reactions (MCRs) Utilizing Amino Acid Synthons
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools for generating molecular diversity. nih.govdntb.gov.ua Amino acids are excellent substrates for MCRs because their two functional groups—the amino and carboxylic acid groups—can participate in the reaction sequence. mdpi.com
Ugi Reaction: The Ugi four-component reaction (U-4CR) is a prominent isocyanide-based MCR. dntb.gov.uamdpi.com When an α-amino acid is used as a reactant, it can function as both the amine and the acid component, leading to a 5-center-4-component Ugi-like reaction (U-5C-4CR). mdpi.com The reaction mechanism involves the condensation of the amino group with an aldehyde to form an imine. Subsequent addition of an isocyanide and intramolecular interception by the carboxylate group leads to the final product, often an N-acyl-amino acid derivative. mdpi.comresearchgate.net
Strecker Reaction: The Strecker synthesis is a classic MCR for producing α-amino acids from an aldehyde, ammonia (B1221849) (or an amine), and cyanide. The mechanism involves the formation of an imine from the aldehyde and amine, followed by nucleophilic attack of the cyanide to form an α-amino nitrile, which can then be hydrolyzed to the amino acid. nih.gov
Other MCRs: Amino acids and their derivatives have been utilized in a variety of other MCRs, including the Hantzsch pyridine (B92270) synthesis, to create diverse heterocyclic structures. nih.gov The ability to use natural building blocks like amino acids in combinatorial MCR strategies allows for the rapid synthesis of large libraries of complex, natural product-based molecules. nih.gov
Enzymatic and Biocatalytic Transformations Involving Amino Acid Derivatives
Substrate Specificity and Enzyme Promiscuity with Non-Canonical Amino Acids
Enzymes are known for their high substrate specificity, yet many also exhibit a degree of promiscuity, the ability to catalyze reactions on non-natural substrates. wikipedia.org This promiscuity is a key starting point for the development of novel biocatalytic processes. nih.gov The acceptance of non-canonical amino acids by enzymes is largely dependent on the architecture of their active sites. For instance, transaminases, which are widely used for the synthesis of chiral amines and amino acids, have been a significant focus of research into substrate promiscuity. nih.govrsc.org
While most naturally occurring transaminases are specific for α-amino acids, a number have been identified that can accept β-amino acids as substrates. nih.govresearchgate.net The structure of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid presents several challenges for enzyme recognition. It is a β-amino acid, which already limits the number of wild-type enzymes that can act upon it. researchgate.net Furthermore, the tertiary amine (N-ethyl-N-methyl group) introduces significant steric bulk around the nitrogen atom, which could hinder the binding and proper orientation of the substrate within the active site of many enzymes.
However, enzyme promiscuity can sometimes lead to surprising activities. Enzymes with large, open active sites may be able to accommodate the bulky N-alkyl groups. For example, some lipases and proteases have been shown to accept N-acylated amino acids. acs.org Additionally, certain aminotransferases have demonstrated the ability to accommodate large aromatic amino acids, suggesting some flexibility in their active sites. nih.gov The promiscuous activities of enzymes like cysteine synthase towards various nucleophiles also highlight the potential for forming C-N bonds with non-traditional amine donors. wikipedia.org
To illustrate the potential for enzymatic activity on non-canonical amino acids, the following table summarizes the substrate scope of selected wild-type and engineered enzymes.
| Enzyme Class | Native Substrate(s) | Examples of Non-Canonical Substrates Accepted |
| ω-Transaminases | α-Keto acids, primary amines | β-amino acids, bulky ketones, aromatic amines nih.govrsc.org |
| Tryptophan Synthase (TrpB) | Indole, L-Serine | Various amine nucleophiles (engineered) nih.gov |
| Threonine Aldolases | Glycine, Acetaldehyde | A broad range of aldehydes with diverse substitutions biorxiv.org |
| Glutamine Transaminase K | Glutamine, α-Keto acids | Large aromatic amino acids, cysteine S-conjugates nih.gov |
Biocatalytic Cascade Reactions for Complex Amino Acid Synthesis
Biocatalytic cascade reactions, where multiple enzymatic steps are carried out in a single pot, offer numerous advantages for the synthesis of complex molecules like this compound. researchgate.net These one-pot syntheses reduce the need for intermediate purification steps, minimize waste, and can drive unfavorable equilibria towards product formation. researchgate.net
A hypothetical biocatalytic cascade for the synthesis of this compound could be envisioned starting from simpler precursors. For example, a cascade could be designed to first construct the carbon backbone and then introduce the chiral amine functionality.
One potential route could involve the following steps:
Carbon-Carbon Bond Formation: An aldolase or a similar C-C bond-forming enzyme could be used to create a precursor with the correct carbon skeleton. Threonine aldolases, for instance, are known to catalyze the condensation of aldehydes with glycine or L-threonine to generate β-hydroxy α-amino acids. biorxiv.org
Dehydroxylation or a related elimination reaction: An enzyme could then remove the hydroxyl group to form an α,β-unsaturated intermediate.
Asymmetric Amination: A transaminase or an ammonia (B1221849) lyase could then be employed to introduce the amino group at the β-position. The use of a transaminase would require a suitable amino donor and would generate a chiral β-amino acid. nih.gov
N-Alkylation: The final step would involve the sequential N-alkylation with methyl and ethyl groups. This could potentially be achieved through the use of N-methyltransferases and N-ethyltransferases, although the promiscuity of these enzymes towards β-amino acids would need to be investigated or engineered.
The following table presents examples of established biocatalytic cascades for the synthesis of other non-canonical amino acids.
| Target Molecule | Enzyme Classes in Cascade | Key Transformations |
| Sitagliptin precursor | Lipase (B570770), Transaminase, Dehydrogenase | Hydrolysis, Transamination, Cofactor recycling researchgate.net |
| L-Phenylalanine derivatives | L-Threonine transaldolase, Phenylserine dehydratase, Aminotransferase | Aldol-like condensation, Dehydration, Transamination biorxiv.org |
| β-Methyl-α-amino acids | Transaminase, Methyltransferase | Transamination, Methylation researchgate.net |
| β-Branched aromatic α-amino acids | Thermophilic aminotransferase | Diastereoselective transamination via dynamic kinetic resolution nih.gov |
Mechanistic Enzymology of Amino Acid Modifying Enzymes
The enzymatic modification of amino acids involves a diverse array of chemical mechanisms. aklectures.com For a hypothetical enzymatic synthesis or modification of this compound, several mechanistic considerations are paramount.
Pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as transaminases and some lyases, are central to amino acid metabolism and biocatalysis. researchgate.net In a transamination reaction, the PLP cofactor forms a Schiff base with the amino donor, facilitating the transfer of the amino group to a keto acid acceptor. For a β-amino acid like this compound, the positioning of the substrate within the active site would need to accommodate the different geometry compared to an α-amino acid. The bulky N-ethyl-N-methyl group would likely pose a significant steric challenge for the formation of the initial Schiff base and subsequent catalytic steps.
Enzymes that catalyze N-alkylation, such as N-methyltransferases, typically utilize S-adenosyl methionine (SAM) as a methyl donor. The mechanism involves the nucleophilic attack of the amine nitrogen on the methyl group of SAM. The reactivity of the tertiary amine in this compound would be significantly lower than that of a primary or secondary amine, making enzymatic alkylation more challenging.
Furthermore, enzymes that modify the carboxyl group, such as carboxylate reductases, could be employed to convert the carboxylic acid to an aldehyde, which could then undergo further transformations. These enzymes typically activate the carboxylate with ATP to form a phosphoanhydride intermediate. The steric hindrance from the adjacent methyl and N-alkylamino groups could influence the binding and activation of the carboxylate.
Engineering Biocatalytic Systems for Specific Chemical Transformations
Given the likely low or non-existent activity of wild-type enzymes on a highly substituted, non-canonical amino acid like this compound, enzyme engineering would be essential for developing a viable biocatalytic process. rsc.orgnih.gov Directed evolution and rational design are powerful strategies for tailoring enzyme properties. caltech.educhimia.ch
Directed evolution involves creating libraries of enzyme variants through random mutagenesis and screening for improved activity on a target substrate. nih.gov For the synthesis of this compound, a high-throughput screen would need to be developed to detect either the desired product or the consumption of a precursor. This iterative process of mutation and selection can lead to enzymes with significantly enhanced activity and altered substrate specificity. nih.gov
Rational design relies on a detailed understanding of the enzyme's structure and mechanism. frontiersin.org By identifying key residues in the active site that control substrate binding and catalysis, specific mutations can be introduced to accommodate the bulky N-alkyl groups and the β-amino acid backbone of this compound. For example, residues in the binding pocket of a transaminase could be mutated to smaller amino acids to create space for the ethyl and methyl groups on the nitrogen. rsc.org
The incorporation of non-canonical amino acids into the enzyme structure itself is another advanced engineering strategy that can introduce novel catalytic functionalities. chimia.chfrontiersin.org
The following table summarizes common enzyme engineering strategies and their applications in improving biocatalytic processes.
| Engineering Strategy | Description | Example Application |
| Directed Evolution | Iterative rounds of random mutagenesis and screening. nih.gov | Improving the activity of tryptophan synthase for diverse amine nucleophiles. nih.gov |
| Rational Design | Site-directed mutagenesis based on structural and mechanistic information. frontiersin.org | Expanding the substrate specificity of a transaminase by mutating active site residues. rsc.org |
| Genetic Code Expansion | Site-specific incorporation of non-canonical amino acids into the enzyme. frontiersin.org | Modulating the active site of an (R)-amine transaminase to enhance activity. frontiersin.org |
| Substrate Walking | Gradually evolving an enzyme to accept a target substrate by starting with structurally similar, more readily accepted substrates. | Evolving a D-arylalanine synthase. caltech.edu |
Structure Activity Relationship Sar Investigations for N Substituted α Methyl Propanoic Acid Derivatives
Rational Design of Analogues for SAR Studies
The rational design of analogues is a strategic process aimed at exploring the chemical space around a lead compound. For 3-[Ethyl(methyl)amino]-2-methylpropanoic acid , this process involves the systematic modification of its three primary components: the N-substituents, the α-methyl group, and the propanoic acid backbone. The goal is to create a library of related compounds that can elucidate the role of each component in biological activity.
Key strategies for analogue design include:
Modification of N-Substituents: The ethyl and methyl groups on the nitrogen atom are prime targets for modification to probe the steric and electronic requirements of the binding site. Alterations can include varying the alkyl chain length (e.g., replacing ethyl with propyl or isopropyl), introducing cyclic structures (e.g., cyclopentyl), or incorporating functional groups that can form different types of chemical bonds (e.g., adding a hydroxyl group for hydrogen bonding or a phenyl group for potential π-π stacking interactions).
Modification at the α-Position: The α-methyl group is a key feature that influences the compound's conformation. Analogues can be designed by removing this group (to yield a des-methyl analogue), replacing it with a larger alkyl group (e.g., ethyl), or exploring the stereochemical requirements by synthesizing and testing individual (R) and (S) enantiomers.
Backbone Alteration: The propanoic acid backbone can be modified to understand the optimal distance and geometry between the amino and carboxyl groups. This includes synthesizing homologues with shorter (acetic acid) or longer (butanoic acid) chains. Furthermore, the terminal carboxylic acid can be converted into esters or amides to assess the importance of the carboxylate's negative charge for activity.
A representative set of rationally designed analogues for an initial SAR study is presented in the interactive table below.
| Compound ID | R1 (N-substituent) | R2 (N-substituent) | R3 (α-substituent) | Modification Rationale |
|---|---|---|---|---|
| Lead Compound | Methyl | Ethyl | Methyl | Baseline structure |
| ANA-1 | Methyl | Methyl | Methyl | Decrease steric bulk at N |
| ANA-2 | Ethyl | Ethyl | Methyl | Increase steric bulk at N |
| ANA-3 | Methyl | Isopropyl | Methyl | Introduce branching at N |
| ANA-4 | Methyl | Cyclopentyl | Methyl | Introduce cyclic substituent at N |
| ANA-5 | Methyl | Ethyl | H | Assess role of α-methyl group |
| ANA-6 | Methyl | Ethyl | Ethyl | Increase steric bulk at α-position |
Correlating Structural Modifications with Chemical Interactions and Binding Affinities
Once analogues are synthesized and tested, the next step is to correlate their structural changes with observed biological activity, often measured as binding affinity (e.g., IC₅₀ or Kᵢ values). This analysis helps build a model of the chemical interactions driving molecular recognition.
N-Substituents and Binding Pocket Exploration: Changes in the size and shape of the N-alkyl groups directly probe the dimensions of the binding pocket. For instance, if replacing the N-ethyl group with a larger N-isopropyl group (ANA-3) leads to a sharp decrease in affinity, it suggests a sterically constrained pocket. Conversely, if longer alkyl chains enhance affinity, it may indicate the presence of a hydrophobic sub-pocket. The introduction of polar groups can reveal opportunities for hydrogen bonding or electrostatic interactions.
The Role of the α-Methyl Group: The α-methyl group can contribute to binding affinity through favorable hydrophobic interactions if it fits into a corresponding nonpolar cavity in the receptor. Its primary role, however, is often conformational, which is discussed in the next section. Comparing the activity of the lead compound with its des-methyl analogue (ANA-5) is critical to quantifying the contribution of this group.
Carboxylate Interactions: The negatively charged carboxylate group is a strong candidate for forming a salt bridge (ionic bond) with a positively charged residue (like arginine or lysine) or for acting as a hydrogen bond acceptor with residues like serine or threonine in the target protein. Esterification or amidation of this group typically abolishes activity if the ionic interaction is critical, thereby confirming its importance.
The following table illustrates a hypothetical correlation between structural changes and binding affinity, highlighting the inferred chemical interactions.
| Compound ID | Structural Modification | Hypothetical IC₅₀ (nM) | Inferred Interaction |
|---|---|---|---|
| Lead Compound | N-Methyl, N-Ethyl, α-Methyl | 50 | Baseline hydrophobic and conformational effects |
| ANA-1 | N-Methyl, N-Methyl (smaller) | 150 | Suboptimal hydrophobic filling of N-binding pocket |
| ANA-3 | N-Isopropyl (bulkier) | 800 | Steric clash in N-binding pocket |
| ANA-5 | α-H (des-methyl) | 500 | Loss of beneficial hydrophobic interaction and/or optimal conformation |
| ANA-7 (Ester) | Carboxylic acid to Methyl Ester | >10,000 | Critical ionic or hydrogen bond interaction lost |
Influence of N-Substitution and α-Methylation on Conformational Preferences and Molecular Recognition
Beyond direct binding interactions, the substitutions on the propanoic acid backbone significantly influence the molecule's three-dimensional shape (conformation), which is paramount for molecular recognition.
α-Methylation and Conformational Restriction: The presence of a methyl group on the α-carbon dramatically restricts the rotational freedom around the adjacent single bonds. nih.govrsc.org This structural change limits the number of accessible low-energy conformations the molecule can adopt in solution. nih.gov By pre-organizing the molecule into a shape that is complementary to the binding site, α-methylation can reduce the entropic penalty of binding, thereby increasing affinity. Such residues are known to be strong inducers of helical or turn structures in peptides. nih.gov
The interplay between α-methylation and N-substitution creates a more rigid and defined molecular scaffold. This rigidity can enhance selectivity, as the molecule is less likely to adopt conformations that allow it to bind to off-target receptors. The specific (R) or (S) stereochemistry at the α-carbon will orient the methyl group and the rest of the backbone in a distinct manner, often leading to significant differences in activity between enantiomers.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Amino Acid Derivatives
QSAR modeling is a computational technique used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For amino acid derivatives, QSAR models can provide valuable insights and predictive power for designing new, more potent analogues. acs.orgresearchgate.net
The process of building a QSAR model involves several key steps:
Dataset Assembly: A dataset of structurally related compounds (such as the analogues from section 8.1) with their corresponding measured biological activities is compiled. nih.gov
Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. protoqsar.com These descriptors quantify various aspects of the molecule's physicochemical properties. For amino acid derivatives, relevant descriptors often include:
Electronic Descriptors: Such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which describe the molecule's electronic distribution and reactivity. ucsb.edu
Steric/Topological Descriptors: Such as molecular weight, molar volume, surface area, and shape indices, which describe the size and shape of the molecule. youtube.com
Quantum Chemical Descriptors: Derived from quantum mechanics calculations to provide more precise electronic and structural information. nih.gov
Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), an equation is generated that best correlates the descriptor values with biological activity (often expressed as pIC₅₀, the negative logarithm of the IC₅₀). nih.gov
Model Validation: The model's statistical significance and predictive ability are rigorously tested using techniques like cross-validation and by predicting the activity of a separate "test set" of molecules that were not used to build the model. nih.gov
A hypothetical QSAR equation for a series of N-substituted α-methyl propanoic acid derivatives might look like:
pIC₅₀ = 1.2 * (logP) - 0.5 * (ASA_polar) + 0.8 * (N_rot_bonds) + 4.5
Where ASA_polar is the polar solvent-accessible surface area and N_rot_bonds is the number of rotatable bonds. This equation would suggest that increasing lipophilicity (logP) and the number of rotatable bonds enhances activity, while increasing the polar surface area is detrimental. Such models provide a quantitative framework to guide the design of future analogues with potentially improved activity. mdpi.com
Advanced Analytical Methodologies for Complex Amino Acid Analysis
Chromatographic Separation Techniques
The accurate analysis of complex amino acids such as 3-[Ethyl(methyl)amino]-2-methylpropanoic acid necessitates sophisticated separation science. Various chromatographic techniques are employed, each offering distinct advantages in terms of selectivity, sensitivity, and efficiency. These methods are often coupled with powerful detection systems to achieve the required analytical performance.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a foundational technique for amino acid analysis. chromatographyonline.comacs.org For compounds that lack a strong native chromophore, pre- or post-column derivatization is essential to render them detectable by UV-Vis spectrophotometry. liberty.eduwho.intnih.gov Reversed-phase HPLC is a common mode of separation, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov The separation of underivatized amino acids can be challenging due to their high polarity, but specialized columns and mobile phase conditions have been developed to address this. acs.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. ut.ee This technique combines the powerful separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry. nih.gov LC-MS/MS can often analyze amino acids with minimal or no derivatization, simplifying sample preparation. acs.orgnih.gov The use of tandem mass spectrometry (MS/MS) allows for highly selective detection through Multiple Reaction Monitoring (MRM), significantly reducing interferences from the sample matrix. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for amino acid analysis, but it requires the conversion of the non-volatile amino acids into volatile derivatives prior to analysis. nih.govresearchgate.netmdpi.com Derivatization is a critical step, and various reagents are used to esterify the carboxyl group and acylate the amino group. nih.govnih.govresearchgate.net GC-MS provides excellent chromatographic resolution and mass spectral data that can be used for definitive identification. nih.govmdpi.com
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. creative-proteomics.comacs.org CE offers advantages such as minimal sample consumption, high separation efficiency, and rapid analysis times. creative-proteomics.com When coupled with mass spectrometry (CE-MS), it becomes a highly sensitive and selective tool for the analysis of charged species like amino acids. nih.govacs.orgnih.gov Chiral separations of amino acid enantiomers can also be effectively achieved using CE by adding chiral selectors to the background electrolyte. creative-proteomics.comacs.org
Derivatization Strategies for Enhanced Detection and Separation
Derivatization is a chemical modification process crucial for the analysis of many amino acids, including complex structures like this compound, particularly for techniques like GC-MS and HPLC-UV/Fluorescence. liberty.eduwho.int This process aims to improve the analyte's volatility for gas chromatography or introduce a chromophore or fluorophore for enhanced detection in liquid chromatography. liberty.edu
Common derivatization strategies can be categorized as pre-column or post-column. who.int Pre-column derivatization, where the analyte is modified before chromatographic separation, is widely used. nih.gov A key advantage is that excess reagent can be removed before analysis, but it can sometimes be labor-intensive. who.int
Several reagents are frequently used for the derivatization of amino acids:
o-Phthalaldehyde (OPA): Reacts with primary amino acids in the presence of a thiol to form highly fluorescent isoindole derivatives, enabling sensitive detection. liberty.edunih.gov This reaction is rapid and occurs in an aqueous solution.
Alkyl Chloroformates: Reagents like ethyl chloroformate and propyl chloroformate react with both the amino and carboxyl groups of amino acids in an aqueous medium. nih.govnih.govspringernature.comresearchgate.net This one-step reaction is fast and produces stable derivatives suitable for GC-MS analysis. nih.govresearchgate.net
Silylation Reagents: Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to create volatile and thermally stable derivatives for GC-MS analysis by replacing active hydrogens on amino and carboxyl groups with a silyl (B83357) group. mdpi.com
Diethyl ethoxymethylenemalonate (DEEMM): This reagent is used in LC-MS/MS methods. Amino compounds derivatized with DEEMM show a characteristic neutral loss of an ethanol (B145695) molecule upon fragmentation, which can be used for selective detection in neutral loss scan mode. ut.ee
3-Nitrophenylhydrazine (3-NPH): This reagent is used to derivatize organic acids, including the carboxylic acid functional group of amino acids, to improve separation and detection sensitivity in LC-MS/MS. mdpi.com
The choice of derivatization strategy depends on the analytical technique, the specific amino acid being analyzed, the sample matrix, and the required sensitivity.
Method Validation and Performance Characteristics
Validation of analytical methods is critical to ensure the reliability and accuracy of results for the quantification of this compound. Key performance characteristics that are evaluated include linearity, precision, and the limits of detection (LOD) and quantitation (LOQ). chromatographyonline.comnih.gov
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. A calibration curve is generated by analyzing a series of standards at different concentrations. For HPLC-UV methods analyzing amino acids, a broad linear range is often achieved, for example, from 8 to 1000 µmol/L. chromatographyonline.com
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is assessed at two levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. acs.org For amino acid analysis, intra-day precision values are often in the range of 0.30% to 5.31%. chromatographyonline.com
Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days, with different analysts, or different equipment. acs.org Inter-day precision values for amino acid analysis can range from 1.96% to 8.04%. chromatographyonline.com
Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.
Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. For sensitive HPLC-UV methods with derivatization, LODs can be in the range of 2.68–62.44 pmol/L, and LOQs can range from 2.93 to 208.13 pmol/L. chromatographyonline.com
The table below summarizes typical performance characteristics for the analysis of amino acids using chromatographic methods.
| Parameter | HPLC-UV with Derivatization | LC-MS/MS | GC-MS with Derivatization |
| Linearity Range (µmol/L) | 8 - 1000 chromatographyonline.com | 0.5 - 200 | 1 - 500 |
| Correlation Coefficient (r²) | >0.995 | >0.998 | >0.997 |
| Intra-day Precision (%RSD) | 0.30 - 5.31 chromatographyonline.com | <10 | <10 |
| Inter-day Precision (%RSD) | 1.96 - 8.04 chromatographyonline.com | <15 | <15 |
| LOD (µmol/L) | 0.0027 - 0.062 chromatographyonline.com | 0.01 - 0.5 | 0.1 - 1 |
| LOQ (µmol/L) | 0.0029 - 0.208 chromatographyonline.com | 0.05 - 1.5 | 0.5 - 3 |
Note: The values in this table are representative examples based on published methods for general amino acid analysis and may vary for specific analytes and matrices.
Sample Preparation and Matrix Effects in Amino Acid Analysis
Effective sample preparation is a critical prerequisite for the accurate and reliable analysis of this compound, especially when dealing with complex biological or environmental matrices. The primary goals of sample preparation are to isolate the analyte of interest from interfering components, concentrate the analyte to a detectable level, and render it compatible with the chosen analytical instrument.
Common sample preparation techniques for amino acid analysis include:
Protein Precipitation: For biological samples like plasma or serum, proteins are often removed by adding organic solvents (e.g., acetonitrile, methanol) or acids (e.g., trichloroacetic acid), followed by centrifugation.
Solid-Phase Extraction (SPE): This technique is used for cleanup and concentration. Ion-exchange SPE is particularly effective for isolating zwitterionic compounds like amino acids from complex sample matrices.
Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids. It can be used to remove interfering substances.
Matrix effects are a significant challenge in quantitative analysis, particularly in LC-MS/MS. This phenomenon refers to the alteration of the analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.
Strategies to mitigate matrix effects include:
Effective Sample Cleanup: Thorough removal of matrix components through techniques like SPE can significantly reduce interference.
Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from the bulk of the matrix components is a primary strategy. ut.ee
Use of Stable Isotope-Labeled Internal Standards: This is one of the most effective ways to compensate for matrix effects, as the labeled standard co-elutes with the analyte and experiences similar ionization suppression or enhancement.
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for consistent matrix effects.
The choice of sample preparation protocol and the strategies to address matrix effects are highly dependent on the nature of the sample, the concentration of the analyte, and the analytical technique employed.
Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification
Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. This technique is particularly valuable for the precise quantification of this compound in complex matrices where significant matrix effects or sample loss during preparation can occur.
The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte to the sample at the earliest stage of the analytical process. This labeled compound, often referred to as a stable isotope-labeled internal standard (SIL-IS), is chemically identical to the native analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H). researchgate.net
Because the SIL-IS is chemically identical to the analyte, it behaves in the same way during all subsequent sample preparation steps, including extraction, derivatization, and chromatographic separation. Any loss of analyte during these steps will be accompanied by a proportional loss of the SIL-IS.
During mass spectrometry analysis, the instrument distinguishes between the native analyte and the SIL-IS based on their mass-to-charge ratio (m/z). The concentration of the native analyte is then determined by measuring the ratio of the instrument's response for the native analyte to that of the known amount of the added SIL-IS. This ratio is unaffected by sample losses or matrix-induced ionization variations, leading to highly accurate and precise results. researchgate.net
For example, in GC-MS analysis, deuterated methyl esters of amino acids can be generated and used as internal standards. researchgate.net In LC-MS/MS, isobaric tagging for relative and absolute quantification (iTRAQ) is a related technique that uses isobaric tags to label the primary amine of amino acids, allowing for multiplexed quantification. nih.gov The use of a corresponding isotope-labeled standard for each analyte in a sample set provides the basis for highly accurate quantification. nih.gov
Strategic Applications of 3 Ethyl Methyl Amino 2 Methylpropanoic Acid in Chemical Synthesis
Utilization as a Chiral Building Block in Asymmetric Synthesis
No specific examples or research findings were identified that document the use of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid as a chiral building block in asymmetric synthesis. The structure of the molecule, containing a stereocenter at the C2 position, suggests its potential as a chiral synthon. In principle, either the (R) or (S) enantiomer could be used to introduce chirality into a target molecule. However, published studies demonstrating this application are not available.
Role as a Precursor or Intermediate in the Synthesis of Complex Organic Scaffolds (e.g., Posaconazole Intermediates)
No specific synthetic routes published in the accessible literature or patents name this compound as a direct precursor or intermediate in the synthesis of Posaconazole or other complex organic scaffolds. While numerous syntheses of Posaconazole have been described, they utilize different building blocks. The potential for this compound to serve as an intermediate exists, but it is not a publicly documented strategy.
Incorporation into Peptidomimetic Structures and Non-Peptide Ligands
There is no available research detailing the incorporation of this compound into peptidomimetic structures or its use as a non-peptide ligand. As a β-amino acid derivative, it possesses the structural elements that could make it a candidate for creating peptide mimics with modified backbones, potentially leading to increased stability or altered pharmacological properties. Nevertheless, specific instances of this application have not been reported in the literature.
Development of Novel Synthetic Reagents and Catalysts
No information was found regarding the development of novel synthetic reagents or catalysts derived from this compound. The functional groups present—a secondary amine and a carboxylic acid—offer handles for further chemical modification. These could theoretically be elaborated into more complex structures for use as reagents or ligands for catalysis, but no such developments have been published.
Future Research Trajectories and Interdisciplinary Perspectives
Innovations in Green Chemistry Approaches for Synthesis
The future synthesis of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid and related compounds is increasingly steering towards green chemistry to mitigate environmental impact. Traditional chemical syntheses for N-alkylated amino acids often rely on hazardous reagents like genotoxic alkylating agents or pyrophoric metal hydrides, which generate significant waste. manchester.ac.uknih.gov Innovations are focusing on cleaner, more sustainable alternatives.
One of the most promising green approaches is biocatalysis. manchester.ac.uknih.gov This method utilizes enzymes to catalyze reactions, offering a less hazardous and wasteful alternative to conventional chemical methods. manchester.ac.ukresearchgate.net Several enzyme classes, including N-methyltransferases and various dehydrogenases, have the potential to be harnessed for N-alkyl-α-amino acid synthesis. manchester.ac.uknih.gov Biocatalytic routes such as reductive amination of α-keto acids and conjugate addition of amines to α,β-unsaturated acids provide pathways to chiral N-alkyl-functionalized α-amino acids under milder, aqueous conditions. acs.orgacs.org These enzymatic processes can offer high enantioselectivity, avoiding the racemization issues that can plague traditional chemical methods. acs.org
Another green strategy involves the direct C-H functionalization using photochemistry. This method uses visible light to promote reactions under mild conditions, offering an environmentally friendly way to synthesize diverse non-proteinogenic amino acids. mdpi.com Furthermore, developing syntheses that occur in water rather than toxic organic solvents is a key goal. nih.govacs.org As environmental awareness grows, the adoption of these biocatalytic and sustainable methods is expected to replace traditional chemical syntheses for producing specialized amino acids. omizzur.com
| Synthesis Approach | Traditional Methods | Green Chemistry Innovations |
| Reagents | Often use hazardous and genotoxic alkylating agents, pyrophoric metal hydrides. manchester.ac.uknih.gov | Employs enzymes (biocatalysts) or photochemical activation. manchester.ac.ukmdpi.com |
| Solvents | Typically rely on organic solvents. omizzur.com | Prioritizes the use of water or other benign solvents. nih.govacs.org |
| Byproducts | Can generate significant chemical waste. manchester.ac.uk | Minimal waste products (e.g., CO2 in some biocatalytic systems). mdpi.com |
| Conditions | May require harsh reaction conditions. acs.org | Mild conditions (e.g., room temperature, aqueous environment). acs.orgmdpi.com |
| Selectivity | Risk of side reactions and racemization. acs.org | High chemo-, regio-, and enantioselectivity. acs.org |
Advancements in High-Throughput Screening for Chemical Libraries
High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid evaluation of vast chemical libraries against therapeutic targets. hilarispublisher.com For a compound like this compound, HTS is the primary method to uncover its potential biological activities. Future advancements in HTS will significantly accelerate this process through automation, miniaturization, and more sophisticated detection methods. pharmtech.compharmasalmanac.comjocpr.com
Modern HTS platforms can test over 100,000 samples per day, a dramatic increase from traditional methods. nih.gov This is achieved through robotic liquid handling systems that increase throughput while enhancing precision and reproducibility. pharmasalmanac.com Miniaturization, using technologies like microfluidics and nanodispensing, allows for screening in smaller volumes, which reduces the consumption of reagents and the required quantity of library compounds. pharmtech.comjocpr.com
The future of HTS lies in the integration of more diverse and physiologically relevant screening models and detection technologies. jocpr.com Fluorescence-based assays remain a cornerstone due to their high sensitivity and suitability for automation. nih.gov However, label-free technologies like mass spectrometry are gaining prominence as they allow for the direct measurement of reaction products and can be used for targets that are otherwise difficult to screen. pharmtech.comworldpharmatoday.com Furthermore, the use of more complex biological models, such as 3D cell cultures and organoids, in HTS provides more accurate predictions of a compound's effect in a biological system. jocpr.com These advancements will enable more efficient and effective screening of chemical libraries containing novel structures like N-substituted alpha-methyl amino acids to identify new lead compounds for therapeutic development. hilarispublisher.com
Integration of Machine Learning and Artificial Intelligence in Chemical Design and Prediction
The integration of AI with HTS is creating a powerful synergy. AI can pre-screen virtual libraries of millions of compounds to identify a smaller, more promising subset for physical screening, saving considerable time and resources. pharmasalmanac.comchemcopilot.com This data-driven approach allows researchers to explore a much larger chemical space than would be possible with physical screening alone. pharmasalmanac.com As these predictive models become more accurate, they will guide the synthesis of novel N-substituted alpha-methyl amino acids specifically tailored for desired biological functions, accelerating the discovery of new therapeutics. nih.gov
| AI/ML Application Area | Description | Impact on Chemical Design |
| Generative Models | AI algorithms that create novel amino acid sequences and chemical structures based on learned rules. mit.edunews-medical.net | Enables the de novo design of molecules with specific, predetermined structural or functional properties. nih.gov |
| Property Prediction | ML models trained to predict biophysical properties (e.g., solubility, binding affinity) from a molecule's structure. acs.orgnih.gov | Allows for virtual screening and optimization, reducing the need for extensive experimental testing. pharmasalmanac.com |
| HTS Integration | AI is used to analyze large screening datasets to identify patterns and prioritize hits for further investigation. jocpr.comchemcopilot.com | Accelerates the hit-to-lead process and makes screening campaigns more efficient and cost-effective. pharmasalmanac.com |
| Structure Prediction | Deep learning models like AlphaFold2 predict the 3D structure of proteins from their amino acid sequence. nih.govnvidia.com | Provides structural insights that inform the design of molecules intended to interact with specific protein targets. |
Expanding the Scope of N-Substituted Alpha-Methyl Amino Acid Chemistry
The field of N-substituted alpha-methyl amino acid chemistry is a vibrant area of research focused on creating "peptidomimetics"—molecules that mimic the structure of natural peptides but have enhanced properties. researchgate.netresearchgate.net Incorporating building blocks like this compound into peptide chains can confer significant advantages.
N-alkylation (substituting the hydrogen on the amide nitrogen) and α-methylation (substituting the hydrogen on the alpha-carbon) are two powerful strategies for modifying amino acids. nih.govnih.gov N-alkylation can improve metabolic stability, increase cell permeability, and modulate the conformation of the peptide backbone. nih.govnih.gov The presence of an N-alkyl group prevents the formation of hydrogen bonds and can introduce steric effects that influence how the peptide folds. nih.gov
Similarly, α-methylation restricts the conformational flexibility of the peptide backbone, often favoring the formation of helical structures. nih.gov This structural constraint can lead to higher receptor affinity and selectivity. researchgate.net A key benefit of both modifications is increased resistance to proteolytic degradation by enzymes in the body, which is a major limitation of natural peptide-based drugs. nih.govnih.gov
Future research will focus on developing new synthetic methods to create a wider diversity of these unnatural amino acids. researchgate.net This will expand the chemical toolbox available to medicinal chemists for designing next-generation therapeutics. By combining different N-substituents and α-substituents, researchers can fine-tune the properties of peptides to create highly stable, potent, and selective drugs for a wide range of diseases. acs.orgub.edu The continued exploration of this chemical space is crucial for developing novel peptidomimetics with improved therapeutic profiles. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 3-[Ethyl(methyl)amino]-2-methylpropanoic acid, and how can purity be ensured?
Methodological Answer: The synthesis typically involves nucleophilic substitution or amidation. A common route adapts protocols for structurally similar tertiary amines (e.g., 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid ):
- Reagents : 3-Chloro-2-methylpropanoic acid and ethylmethylamine.
- Conditions : Reaction in anhydrous ethanol under reflux (70–80°C, 12–24 hours) with a base (e.g., K₂CO₃) to deprotonate the amine.
- Purification : Acid-base extraction (using HCl to protonate the product) followed by recrystallization from ethanol/water.
- Purity Validation :
- HPLC : Use a C18 column with UV detection at 210 nm; retention time compared to standards .
- NMR : Key signals include δ 1.2–1.4 ppm (ethyl CH₃), δ 2.2–2.5 ppm (N-CH₃), and δ 12.5 ppm (carboxylic acid proton) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Tandem Mass Spectrometry (MS/MS) : Confirm molecular weight (C₇H₁₅NO₂, MW 157.2) and fragmentation patterns (e.g., loss of COOH or ethyl groups) .
- Infrared Spectroscopy (IR) : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict bond angles, charge distribution, and potential reactive sites .
Q. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
- Enzyme Inhibition Screens : Test against serine hydrolases or proteases (e.g., trypsin, chymotrypsin) at 0.1–1 mM concentrations, monitoring activity via fluorogenic substrates .
- Cytotoxicity Assays : Use MTT or resazurin reduction in HEK-293 or HepG2 cells (IC₅₀ determination) .
- Solubility Profiling : Measure aqueous solubility via shake-flask method (pH 7.4 PBS) with HPLC quantification .
Advanced Research Questions
Q. How can mechanistic studies elucidate its role in enzyme inhibition?
Methodological Answer:
- Kinetic Analysis : Perform Michaelis-Menten experiments to determine inhibition type (competitive/uncompetitive) and calculate Kᵢ values .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to map binding interactions .
- Mutagenesis : Engineer enzyme active-site residues (e.g., His64 in carbonic anhydrase) to assess steric/electronic effects on binding .
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., buffer pH, ionic strength) across studies to identify confounding variables .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track metabolic degradation pathways interfering with activity .
- High-Throughput Screening (HTS) : Re-test the compound in standardized panels (e.g., NIH Molecular Libraries Program) to normalize data .
Q. How can synthetic yield be optimized for scalable production?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature (50–90°C), solvent polarity (ethanol vs. DMF), and amine stoichiometry (1.5–3.0 eq) to identify optimal parameters .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Continuous Flow Synthesis : Implement microreactors for improved heat/mass transfer and reduced side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
